![molecular formula C13H23NO2Si2 B14440469 Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 77219-88-6](/img/structure/B14440469.png)
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound characterized by the presence of a benzenecarboximidic acid core with trimethylsilyl groups attached. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of benzenecarboximidic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
C6H5C(=NH)OH+2(CH3)3SiCl→C6H5C(=NH)OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. The compound can also interact with biological molecules, modifying their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific structure and reactivity. The presence of both benzenecarboximidic acid and trimethylsilyl groups provides a combination of properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
77219-88-6 |
|---|---|
Molecular Formula |
C13H23NO2Si2 |
Molecular Weight |
281.50 g/mol |
IUPAC Name |
trimethylsilyl N-trimethylsilyloxybenzenecarboximidate |
InChI |
InChI=1S/C13H23NO2Si2/c1-17(2,3)15-13(14-16-18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
DOVOEQBKBXTZRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=NO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
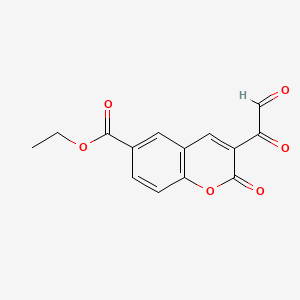

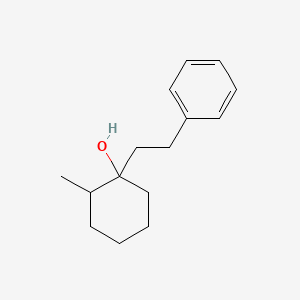
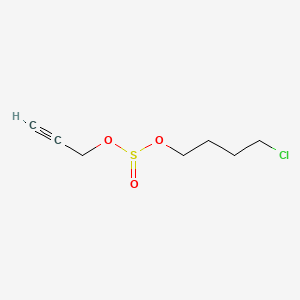
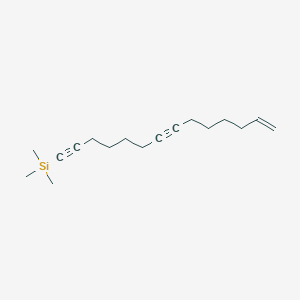
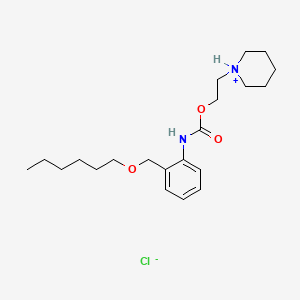
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
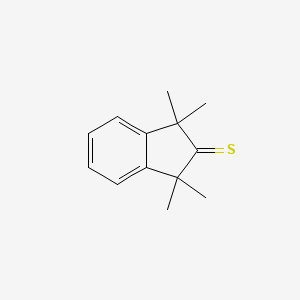
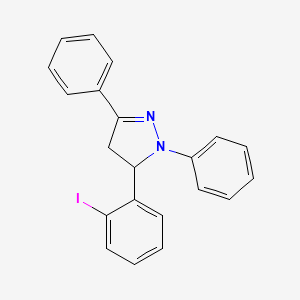
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

